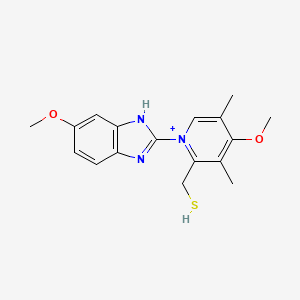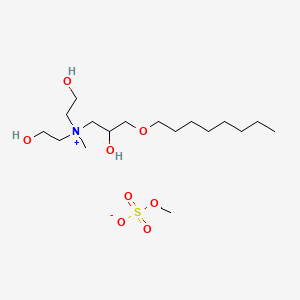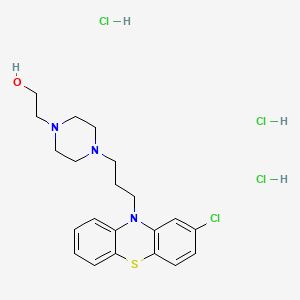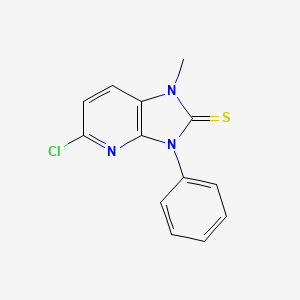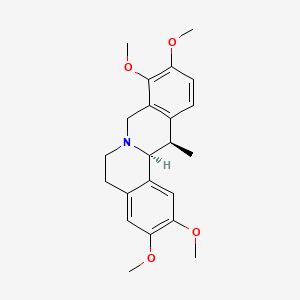
(15S)-15-Methyl PGF2beta
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(15S)-15-Methyl PGF2beta is a synthetic analog of prostaglandin F2alpha, a naturally occurring prostaglandin involved in various physiological processes. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound is particularly noted for its role in reproductive biology and has been studied for its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (15S)-15-Methyl PGF2beta typically involves the modification of the prostaglandin F2alpha structure. The synthetic route includes several steps such as esterification, reduction, and selective methylation. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
(15S)-15-Methyl PGF2beta undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the double bonds or other functional groups.
Substitution: This involves replacing one functional group with another, which can be useful in creating derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated analogs.
科学研究应用
(15S)-15-Methyl PGF2beta has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of prostaglandins.
Biology: Researchers use it to investigate the role of prostaglandins in cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications in reproductive health, including labor induction and the treatment of certain reproductive disorders.
Industry: It is used in the development of pharmaceuticals and as a reference compound in quality control processes.
作用机制
The mechanism of action of (15S)-15-Methyl PGF2beta involves binding to specific prostaglandin receptors on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways that lead to various physiological responses. The molecular targets include G-protein coupled receptors, which mediate the effects of prostaglandins on smooth muscle contraction, inflammation, and other processes.
相似化合物的比较
Similar Compounds
Prostaglandin F2alpha: The natural analog with similar biological activity.
15-Methyl PGF2alpha: Another synthetic analog with slight structural differences.
Prostaglandin E2: A related compound with different receptor affinities and physiological effects.
Uniqueness
(15S)-15-Methyl PGF2beta is unique due to its specific methylation at the 15th position, which can alter its receptor binding affinity and biological activity compared to other prostaglandins. This modification can make it more potent or selective in certain therapeutic applications.
属性
CAS 编号 |
35700-24-4 |
|---|---|
分子式 |
C21H36O5 |
分子量 |
368.5 g/mol |
IUPAC 名称 |
(Z)-7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18-,19-,21+/m1/s1 |
InChI 键 |
DLJKPYFALUEJCK-ZCLMMZAKSA-N |
手性 SMILES |
CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O |
规范 SMILES |
CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









